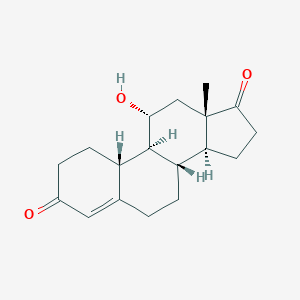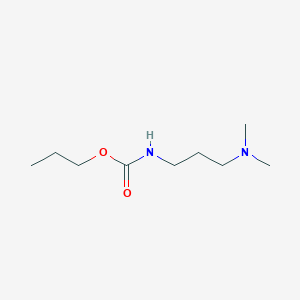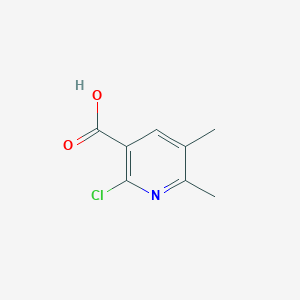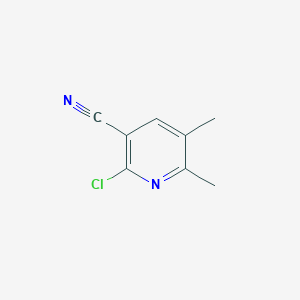
トランス-カルボキシグリメピリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トランス-カルボキシグリメピリド: は、2型糖尿病の治療に広く用いられているスルホニル尿素系薬剤グリメピリドの代謝産物です。 この化合物は、シトクロムP450アイソフォームCYP2C9と細胞質酵素によって媒介される2段階のプロセスを経て生成されます
科学的研究の応用
Chemistry: In chemistry, trans-carboxy glimepiride is used as a reference compound for studying the metabolic pathways of sulfonylurea drugs. It helps in understanding the chemical transformations and interactions of these drugs in biological systems .
Biology: In biological research, trans-carboxy glimepiride is used to study the effects of sulfonylurea metabolites on cellular processes. It is particularly useful in investigating the role of cytochrome P450 enzymes in drug metabolism .
Medicine: In medicine, trans-carboxy glimepiride is studied for its potential therapeutic effects. Although it is primarily a metabolite, its pharmacological properties are of interest for developing new treatments for diabetes and other metabolic disorders .
Industry: In the pharmaceutical industry, trans-carboxy glimepiride is used in the development and testing of new sulfonylurea drugs. Its role as a metabolite helps in assessing the safety and efficacy of these drugs .
作用機序
トランス-カルボキシグリメピリドは、特定の分子標的と経路と相互作用することによってその効果を発揮します。グリメピリドの代謝産物として、膵臓β細胞からのインスリン分泌の調節に関与しています。この化合物は、これらの細胞の表面にある受容体に結合し、ATP感受性カリウムチャネルの閉鎖につながります。 これは、膜の脱分極、カルシウム流入、それに続くインスリン放出をもたらします 。全体的な効果は、血糖値の低下であり、これは2型糖尿病の管理に役立ちます。
類似の化合物との比較
類似の化合物:
ヒドロキシグリメピリド: グリメピリドの別の代謝産物で、同様の代謝経路を経て生成されます.
グリメピリド: 親化合物であり、2型糖尿病の治療に用いられるスルホニル尿素系薬剤です.
独自性: トランス-カルボキシグリメピリドは、その特定の形成経路とグリメピリドの不活性代謝産物としての役割により、ユニークです。 ヒドロキシグリメピリドは薬理学的活性をある程度保持していますが、トランス-カルボキシグリメピリドは主にその代謝と安全性プロファイルについて研究されています 。 シトクロムP450酵素の作用によるその形成は、薬物代謝と相互作用を理解することにおける重要性も強調しています .
生化学分析
Biochemical Properties
trans-Carboxy Glimepiride: interacts with various enzymes and proteins in the body. It is primarily metabolized by hepatic oxidative biotransformation . The enzymes involved in this process include the cytochrome P450 (CYP) isoform CYP2C9 . The nature of these interactions involves the conversion of glimepiride to trans-Carboxy Glimepiride through a series of biochemical reactions .
Cellular Effects
The effects of trans-Carboxy Glimepiride on cells and cellular processes are complex and multifaceted. As a metabolite of glimepiride, it contributes to the lowering of glucose levels in the body . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .
Molecular Mechanism
At the molecular level, trans-Carboxy Glimepiride exerts its effects through binding interactions with biomolecules and changes in gene expression. It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .
Temporal Effects in Laboratory Settings
The effects of trans-Carboxy Glimepiride As a metabolite of glimepiride, it is likely that its stability, degradation, and long-term effects on cellular function would be similar to those of glimepiride .
Dosage Effects in Animal Models
The effects of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its effects would be similar to those of glimepiride .
Metabolic Pathways
trans-Carboxy Glimepiride: is involved in the metabolic pathways of glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . This suggests that it interacts with these enzymes and potentially other cofactors in these pathways .
Transport and Distribution
The transport and distribution of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its transport and distribution would be similar to those of glimepiride .
Subcellular Localization
The subcellular localization of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its localization would be similar to that of glimepiride .
準備方法
合成経路と反応条件: トランス-カルボキシグリメピリドの合成は、市販の原料から始まる多段階プロセスです。重要なステップには、還元や酸化などの反応による中間体の生成が含まれます。 例えば、ヒドロキシグリメピリドとカルボキシグリメピリドは、グラムスケールでそれぞれ64%と67%の全体収率で合成することができます 。 このプロセスには、N,N'-カルボニルジイミダゾールや水素化ホウ素ナトリウムなどの試薬を使用し、これらはカルボキシグリメピリドをヒドロキシグリメピリドに還元するのに役立ちます .
工業的製造方法: トランス-カルボキシグリメピリドの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、カラムクロマトグラフィーを必要とせずに99%を超える製品純度が達成されます 。 合成プロセスのスケーラビリティにより、研究および潜在的な治療用途のためにこの化合物を効率的に製造することができます。
化学反応の分析
反応の種類: トランス-カルボキシグリメピリドは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、さまざまな代謝産物への変換や薬理学的性質の研究に不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、トランス-カルボキシグリメピリドを酸化することができます。
還元: 水素化ホウ素ナトリウムは、多くの場合、カルボキシル基をヒドロキシル基に変換するための還元剤として使用されます.
置換: 置換反応には、アルキルハライドやスルホニルクロリドなどの試薬を使用して、分子に異なる官能基を導入することができます。
生成される主な生成物: これらの反応から生成される主な生成物には、ヒドロキシグリメピリドやその他の代謝産物が含まれ、それらの生物学的活性と潜在的な治療効果について研究されています .
科学研究の応用
化学: 化学において、トランス-カルボキシグリメピリドは、スルホニル尿素系薬剤の代謝経路を研究するための参照化合物として使用されます。 これは、これらの薬剤の生物学的システムにおける化学的変換と相互作用を理解するのに役立ちます .
生物学: 生物学的研究では、トランス-カルボキシグリメピリドは、スルホニル尿素系代謝産物が細胞プロセスに及ぼす影響を研究するために使用されます。 特に、シトクロムP450酵素が薬物代謝において果たす役割を調査するのに役立ちます .
医学: 医学では、トランス-カルボキシグリメピリドは、潜在的な治療効果について研究されています。 これは主に代謝産物ですが、その薬理学的特性は、糖尿病やその他の代謝性疾患に対する新しい治療法の開発に役立ちます .
産業: 製薬業界では、トランス-カルボキシグリメピリドは、新しいスルホニル尿素系薬剤の開発と試験に使用されています。 代謝産物としての役割は、これらの薬剤の安全性と有効性を評価するのに役立ちます .
類似化合物との比較
Hydroxyglimepiride: Another metabolite of glimepiride, formed through a similar metabolic pathway.
Glimepiride: The parent compound, a sulfonylurea drug used for treating type 2 diabetes.
Glipizide: Another sulfonylurea drug with similar pharmacological properties but different metabolic pathways.
Uniqueness: trans-Carboxy glimepiride is unique due to its specific formation pathway and its role as an inactive metabolite of glimepiride. Unlike hydroxyglimepiride, which retains some pharmacological activity, trans-carboxy glimepiride is primarily studied for its metabolic and safety profile . Its formation through the action of cytochrome P450 enzymes also highlights its importance in understanding drug metabolism and interactions .
特性
IUPAC Name |
4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435183 |
Source


|
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-90-9 |
Source


|
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)








![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
